molecular formula C13H18ClNO4S B497988 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 847240-83-9

5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No.: B497988
CAS No.: 847240-83-9
M. Wt: 319.8g/mol
InChI Key: GJMYACABOBKSJL-UHFFFAOYSA-N
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Description

5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound belonging to the sulfonamide class. It is known for its potential therapeutic and industrial applications. This compound features a benzene ring substituted with a chloro group, an ethoxy group, and a sulfonamide group attached to an oxolan-2-ylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.

Scientific Research Applications

5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide structure.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it likely inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides such as:

  • Sulfamethoxazole
  • Sulfadiazine
  • Sulfisoxazole

Uniqueness

5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S/c1-2-18-12-6-5-10(14)8-13(12)20(16,17)15-9-11-4-3-7-19-11/h5-6,8,11,15H,2-4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMYACABOBKSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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